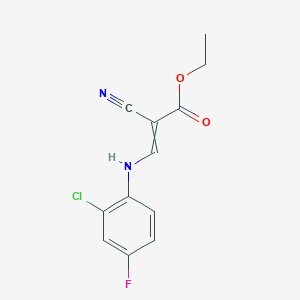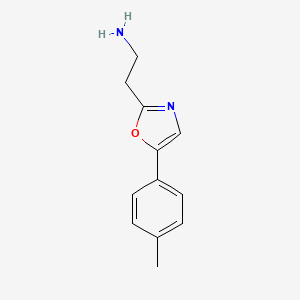![molecular formula C35H50N2O4S B11819451 N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a common protecting group for the amino function in amino acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine typically involves the protection of the amino group of L-Lysine with the Fmoc group. The process begins with the reaction of L-Lysine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The resulting Fmoc-protected L-Lysine is then reacted with 1-thioxotetradecyl chloride to introduce the thioxotetradecyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound.
Analyse Des Réactions Chimiques
Types of Reactions
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine undergoes several types of chemical reactions, including:
Oxidation: The thioxotetradecyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in dimethylformamide.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Substitution: Various alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine has several scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins. The Fmoc group provides a stable protecting group that can be easily removed.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine involves the protection of the amino group of L-Lysine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. The thioxotetradecyl group can interact with various molecular targets, potentially affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5,N5-dimethyl-L-glutamine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine
Uniqueness
N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is unique due to the presence of the thioxotetradecyl group, which imparts distinct chemical and biological properties. This group can undergo oxidation and reduction reactions, providing additional functionalization options. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis.
Propriétés
Formule moléculaire |
C35H50N2O4S |
|---|---|
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tetradecanethioylamino)hexanoic acid |
InChI |
InChI=1S/C35H50N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-24-33(42)36-25-18-17-23-32(34(38)39)37-35(40)41-26-31-29-21-15-13-19-27(29)28-20-14-16-22-30(28)31/h13-16,19-22,31-32H,2-12,17-18,23-26H2,1H3,(H,36,42)(H,37,40)(H,38,39)/t32-/m0/s1 |
Clé InChI |
WIPKKVMSENDABU-YTTGMZPUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-tert-Butyl 2-amino-4-isopropyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11819379.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)




![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![3-Amino-4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11819410.png)




![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
